molecular formula C13H17N5O4 B2384172 2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021125-84-7

2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B2384172
CAS No.: 1021125-84-7
M. Wt: 307.31
InChI Key: PRNFCFZXXGCJRW-UHFFFAOYSA-N
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Description

This compound is a purine derivative characterized by a 1,3-dimethylxanthine core modified at the 7-position with an acetic acid moiety and at the 8-position with a pyrrolidin-1-yl group. Its synthesis typically involves alkylation of xanthine precursors followed by functionalization. For example, ethyl 2-chloroacetate is used to introduce the acetic acid side chain, while substitution reactions at the 8-position (e.g., with pyrrolidine) yield the final product . The compound has been explored in medicinal chemistry for its receptor-binding properties, particularly targeting 5-HT6, 5-HT7, and D2 receptors, which are relevant to central nervous system (CNS) disorders .

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-8-pyrrolidin-1-ylpurin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-15-10-9(11(21)16(2)13(15)22)18(7-8(19)20)12(14-10)17-5-3-4-6-17/h3-7H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNFCFZXXGCJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a synthetic derivative of purine and has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C14H18N4O4\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_4

This structure features a pyrrolidine ring and a purine base, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that it may act as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , an enzyme implicated in glucose metabolism and associated with type 2 diabetes and obesity .

Antidiabetic Effects

Studies have demonstrated that the compound exhibits significant DPP-IV inhibitory activity. In vitro assays indicated that it could lower blood glucose levels by enhancing insulin secretion and prolonging the action of incretin hormones .

Anticancer Properties

Preliminary research suggests that the compound may have anticancer properties by inhibiting specific kinases involved in tumor progression. For instance, it has shown potential in inhibiting the MEK-MAPK signaling pathway, which is often dysregulated in various cancers .

Case Studies

Study Findings
In Vitro DPP-IV Inhibition The compound demonstrated an IC50 value of 12 µM against DPP-IV, indicating strong inhibitory potential .
Cancer Cell Line Studies In studies involving colorectal (HT-29) and pancreatic (BxPC3) cancer cell lines, treatment with the compound resulted in a significant reduction in cell proliferation (up to 70% inhibition at 50 µM) .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics. It exhibits high bioavailability when administered orally, with peak plasma concentrations reached within 1-2 hours post-administration. The half-life is approximately 4 hours, allowing for effective dosing regimens .

Safety Profile

Toxicological assessments indicate that at therapeutic doses, the compound exhibits a low incidence of adverse effects. However, higher doses may lead to gastrointestinal disturbances and mild hepatotoxicity, necessitating further investigation into its safety profile in long-term use .

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that purine derivatives, including the compound , exhibit significant anti-inflammatory properties. A study by Abou-Ghadir et al. synthesized a series of purine-dione derivatives and evaluated their anti-inflammatory effects. The results demonstrated that many of these compounds showed comparable or superior activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Key Findings:

  • The synthesized compounds were tested for their ability to inhibit inflammatory markers.
  • Most derivatives exhibited good to excellent anti-inflammatory activity.
  • Structure-activity relationship (SAR) studies suggested that modifications at specific positions on the purine ring could enhance efficacy.

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that purine derivatives can interfere with nucleic acid synthesis in cancer cells, leading to apoptosis. Research conducted on similar compounds has shown promise in inhibiting tumor growth in various cancer models .

Case Study:

  • A derivative similar to 2-(1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid was tested in vitro against several cancer cell lines.
  • The results indicated a dose-dependent inhibition of cell proliferation, suggesting a mechanism involving disruption of DNA replication.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of purine derivatives, including this compound. Research indicates that these compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Research Insights:

  • In vitro studies demonstrated that the compound could reduce neuronal cell death induced by oxidative stress.
  • Animal models showed reduced symptoms of neurodegeneration when treated with purine derivatives.

General Synthetic Route

  • Formation of Purine Base :
    • Starting from readily available precursors such as uracil or xanthine derivatives.
    • Key reactions include condensation and cyclization steps.
  • Functionalization :
    • Introduction of the pyrrolidine group through nucleophilic substitution.
    • Acetic acid is then added via carboxylation reactions.
  • Purification :
    • The final product is purified using techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Bromo-Substituted Analog

Compound : N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide (22e)

  • Structural Difference : Replaces pyrrolidin-1-yl with bromine.
  • Activity : Exhibits moderate antiproliferative activity (10 µM dose) against cancer cell lines, likely due to halogen-induced steric and electronic effects enhancing nucleic acid interaction .

Arylpiperazino-Substituted Derivatives

Example: N-[4-(4-(Benzo[d]isothiazol-3-yl)piperazino)butyl]-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide (Compound 6)

  • Structural Difference: Pyrrolidin-1-yl replaced with arylpiperazino groups (e.g., benzo[d]isothiazol-3-yl).
  • Activity : Demonstrates high affinity for serotonin (5-HT6/7) and dopamine D2 receptors, making it a candidate for CNS drug development .
  • Synthesis: Achieved via CDI-mediated coupling of arylpiperazinoalkylamines with xanthinylacetic acids .

Alkoxy-Substituted Analogs

Example: Ethyl 4-[8-ethoxy-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]butanoate (Compound 3)

  • Structural Difference : Pyrrolidin-1-yl replaced with ethoxy or propoxy groups.
  • Activity : Shows analgesic and anti-inflammatory effects, likely due to enhanced lipophilicity improving membrane permeability .

Modifications at the 7-Position

Theophylline-7-Acetic Acid (Acefylline, CAS 652-37-9)

  • Structural Difference : Lacks the 8-pyrrolidin-1-yl substituent.
  • Application : Used clinically for respiratory diseases like asthma .

Oxadiazol-2-ylthio Derivatives

Example : 2-(5-((1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)acetamide (10j)

  • Structural Difference : Acetic acid moiety replaced with oxadiazole-thioether chains.
  • Activity : Exhibits potent thrombolytic activity (90% clot lysis) and low hemolytic toxicity, suggesting utility in cardiovascular therapeutics .

Key Observations :

8-Position Substituents: Pyrrolidin-1-yl and arylpiperazino groups enhance CNS receptor binding due to their basicity and ability to form hydrogen bonds . Halogens (e.g., bromo) improve antiproliferative activity by interacting with DNA or enzyme active sites . Alkoxy groups increase lipophilicity, favoring peripheral therapeutic effects (e.g., anti-inflammatory) .

7-Position Modifications :

  • Acetic acid derivatives are versatile for further functionalization (e.g., coupling with amines or heterocycles) .
  • Oxadiazole-thioether chains introduce redox-active moieties, enhancing thrombolytic efficacy .

Q & A

Q. Table 1: Synthetic Conditions

Reagent/RoleExampleConditionsPurification Method
Coupling AgentCDIRT, 1 h stirringSilica chromatography
AminePyrrolidine48 h reaction timeCH₂Cl₂/MeOH (95:5)

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Answer:
Byproduct formation often arises from incomplete coupling or side reactions. Optimization strategies include:

  • Temperature Control : Maintain 25–30°C to balance reactivity and selectivity .
  • pH Adjustment : Use triethylamine (TEA) to deprotonate intermediates, enhancing coupling efficiency .
  • Reagent Purity : Ensure CDI and amines are freshly distilled to avoid moisture-induced degradation .
  • Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts early .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Structural confirmation and purity assessment require:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₆N₆O₄: 320.12) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies in biological assays (e.g., IC₅₀ variability) often stem from:

  • Assay Conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤0.1%) .
  • Compound Stability : Test degradation under assay conditions via LC-MS .
  • Target Selectivity : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to validate binding .
  • Reproducibility : Collaborate with independent labs to replicate findings .

Advanced: What computational approaches predict this compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to adenosine receptors (e.g., A₂A). Validate with crystallographic data if available .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., pyrrolidine vs. piperidine) on activity using Hammett σ values .

Q. Table 2: Computational Parameters

MethodSoftware/ToolKey OutputsValidation
DockingAutoDock VinaBinding affinity (ΔG)X-ray co-crystal structures
MD SimulationsGROMACSRMSD, H-bond occupancyExperimental IC₅₀

Basic: What are the compound’s key physicochemical properties relevant to experimental design?

Answer:

  • Solubility : Limited aqueous solubility (use DMSO for stock solutions; dilute in PBS for assays) .
  • Stability : Store at –20°C under argon to prevent oxidation .
  • LogP : Predicted ~1.2 (via ChemAxon), indicating moderate lipophilicity .

Advanced: How can researchers integrate findings into broader pharmacological frameworks?

Answer:

  • Mechanistic Studies : Link adenosine receptor modulation to downstream pathways (e.g., cAMP/PKA) using knockout models .
  • Theoretical Alignment : Map results to purine derivative SAR databases (e.g., ChEMBL) to identify novel analogs .
  • Interdisciplinary Collaboration : Partner with chemical biologists to design fluorescent probes (e.g., BODIPY conjugates) for cellular tracking .

Advanced: What strategies address low yield in large-scale synthesis?

Answer:

  • Flow Chemistry : Implement continuous flow systems to improve mixing and heat transfer .
  • Catalysis : Screen Pd/C or Ni catalysts for deprotection steps .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor key intermediates .

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